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Compound of Interest

Compound Name: 4-Ethyl-1,3-dihydro-2H-indol-2-one

CAS No.: 954117-24-9

Cat. No.: B131060

Get Quote

Executive Summary: The "Ortho-Constraint" Probe
4-Ethylindolin-2-one (CAS: 954117-24-9) represents a structurally distinct subclass of the

oxindole (indolin-2-one) scaffold. While often encountered as Ropinirole Impurity C in

pharmaceutical manufacturing, this molecule serves as a critical "steric probe" in Structure-

Activity Relationship (SAR) campaigns.

Unlike the widely utilized 5- and 6-substituted oxindoles (found in Sunitinib and Nintedanib), the

4-ethyl variant introduces a substituent at the peri-position relative to the C3-functionalization

site. This guide analyzes its utility in probing binding pocket width and blocking metabolic

hotspots, comparing it against standard oxindole derivatives.

Physicochemical & Structural Comparison
The introduction of an ethyl group at the C4 position significantly alters the electronic and steric

landscape of the oxindole core compared to the more common C5/C6 substitutions.

Table 1: Comparative Physicochemical Profile
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Property
4-Ethylindolin-

2-one

Indolin-2-one

(Parent)

5-Fluoroindolin-

2-one

Ropinirole

(Drug)

Role

SAR Probe /

Impurity

Standard

Scaffold Core
Kinase Inhibitor

Precursor

Dopamine

Agonist

CAS 954117-24-9 59-48-3 56341-41-4 91374-21-9

MW ( g/mol ) 161.20 133.15 151.14 260.37

cLogP ~2.3 1.15 1.34 2.6

TPSA (Å²) 29.1 29.1 29.1 32.7

Steric Bulk
High (C4 peri-

interaction)
Low Low High (C4-propyl)

Metabolic

Liability

C4-blocked;

C5/C6 open

C5-hydroxylation

prone
C5-blocked

C2-oxidation

prone

Key Insight: The 4-ethyl group increases lipophilicity (cLogP ~2.3) compared to the parent

scaffold but, more importantly, creates a "steric wall" near the C3 position. This is critical for

kinase inhibitors that rely on C3-Z/E isomerization, as the 4-ethyl group can lock conformation

or destabilize planar binding modes.

Synthetic Accessibility & Regiochemistry
Synthesizing 4-substituted oxindoles is historically more challenging than 5- or 6-isomers due

to the directing effects of standard aniline precursors.

Primary Synthetic Route: Isatin Reduction
The most reliable route to high-purity 4-ethylindolin-2-one avoids the regioselectivity issues of

the Gassman synthesis by utilizing a 4-ethylisatin precursor.
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Figure 1: Step-wise synthesis via the Isatin intermediate. This route ensures the carbonyl at C2

is established before reduction.

Alternative: The "Impurity" Pathway
In the synthesis of Ropinirole (which bears a 4-propyl group), 4-ethyl analogues often arise

from starting material contamination (e.g., 2-ethyl-6-nitrobenzyl derivatives). For analytical

standard preparation, isolation from forced degradation of Ropinirole precursors is common.

Biological Mechanism: The 4-Position SAR
In kinase drug discovery (e.g., VEGFR, PDGFR inhibitors like Sunitinib), the oxindole core acts

as an ATP-mimetic. The nitrogen (N1) and carbonyl (O2) form a hydrogen bond donor-acceptor

pair with the kinase hinge region.

The "Ortho-Effect" in Kinase Binding
The 4-ethyl substituent plays a dual role:

Conformational Control: It exerts steric pressure on C3-substituents (e.g., benzylidene or

pyrrole groups), forcing them out of planarity. This can be detrimental if the pocket is narrow

(steric clash) or beneficial if it pre-organizes the molecule into a bioactive twisted

conformation.

Selectivity Filter: Many kinases (e.g., CDK2) have limited tolerance for bulk at the "floor" of

the ATP pocket. A 4-ethyl group can selectively clash with non-target kinases, improving

specificity profiles.
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Figure 2: SAR Logic showing how the 4-ethyl group influences both internal conformation and

external protein binding.

Experimental Protocols
Protocol A: Synthesis of 4-Ethylindolin-2-one (Wolff-
Kishner Method)
Note: This protocol assumes the availability of 4-ethylisatin. If starting from aniline, perform

Sandmeyer isatin synthesis first.

Reagents: 4-Ethylisatin (1.0 equiv), Hydrazine hydrate (10.0 equiv), Potassium Hydroxide

(KOH, 4.0 equiv), Ethylene Glycol (Solvent).

Setup: Charge a round-bottom flask with 4-ethylisatin (e.g., 1.75 g, 10 mmol) and ethylene

glycol (15 mL).

Hydrazone Formation: Add hydrazine hydrate (5 mL, excess) dropwise. Heat the mixture to

100°C for 1 hour. The solution will turn yellow/orange as the hydrazone forms.

Reduction: Add solid KOH (2.2 g) in one portion.

High Temp: Increase temperature to 180-190°C. Caution: Nitrogen gas evolution will be

vigorous. Maintain for 3-4 hours until gas evolution ceases.
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Workup: Cool to room temperature. Pour into ice-water (100 mL). Acidify with HCl (6N) to pH

~3.

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry

over MgSO4, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(Hexane:EtOAc 4:1).

Target Yield: 60-75%

Appearance: Off-white to pale yellow solid.

Protocol B: Comparative Kinase Inhibition Assay
(General)
To validate the 4-ethyl effect, screen against a standard panel (e.g., VEGFR2, CDK2).

Preparation: Dissolve 4-Ethylindolin-2-one and controls (Sunitinib, Oxindole) in DMSO to 10

mM.

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Reaction:

Mix Kinase (2-5 nM) + Peptide Substrate (1 µM) + Test Compound (Var. Conc.).

Initiate with ATP (Km concentration).

Incubate 60 min at RT.

Detection: Use ADP-Glo™ or similar luminescent assay to quantify ATP consumption.

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Expectation: 4-Ethylindolin-2-one (unsubstituted at C3) will likely show low potency (>10

µM) on its own. It requires C3-functionalization (aldol condensation with aldehyde) to

become active.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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